molecular formula C5H10O2 B103548 (Tetrahydrofuran-3-yl)methanol CAS No. 15833-61-1

(Tetrahydrofuran-3-yl)methanol

Cat. No. B103548
CAS RN: 15833-61-1
M. Wt: 102.13 g/mol
InChI Key: PCPUMGYALMOCHF-UHFFFAOYSA-N
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Description

“(Tetrahydrofuran-3-yl)methanol” is a chemical compound with the molecular formula C5H10O2 . It is also known by other names such as Tetrahydro-3-furanylmethanol, Tetrahydro-3-furanmethanol, and (Oxolan-3-yl)methanol . It is a colorless to light yellow clear liquid .


Molecular Structure Analysis

“(Tetrahydrofuran-3-yl)methanol” has a molecular weight of 102.13 . It contains a total of 17 bonds, including 7 non-H bonds, 1 rotatable bond, 1 five-membered ring, 1 hydroxyl group, 1 primary alcohol, 1 ether (aliphatic), and 1 Oxolane .


Physical And Chemical Properties Analysis

“(Tetrahydrofuran-3-yl)methanol” is a liquid at 20°C . It has a boiling point of 77°C at 4 mmHg and a flash point of 98°C . The specific gravity is 1.07 (20/20), and the refractive index is 1.46 .

Scientific Research Applications

1. Synthesis of Dinotefuran

(Tetrahydrofuran-3-yl)methanol has been used in the synthesis of dinotefuran, an important insecticide. A process involving the conversion of (tetrahydrofuran-3-yl)methanol enantiomers to (tetrahydrofuran-3-yl)methyl-camphor sulfonate diastereomers, followed by kinetic resolution, was employed. This resulted in a high enantiomeric excess (ee) value of 99% and yield of 85% (Wu Zong-ka, 2015).

2. Dielectric Relaxation Studies

(Tetrahydrofuran-3-yl)methanol has been studied for its dielectric relaxation properties in methanol and ethanol at different temperatures. These studies, employing Time Domain Reflectometry, help understand the dielectric parameters and thermodynamic properties of such systems (A. Chaudhari et al., 1999).

3. Mass Spectra Analysis of Carbohydrates

Research on tetrahydrofuran-2-methanol, closely related to (tetrahydrofuran-3-yl)methanol, has provided insights into the mass spectra of deprotonated carbohydrates. This is crucial for understanding the basic hydroxymethyl-substituted ring systems in simple carbohydrates (S. Dua et al., 1992).

4. Electron and Positron Scattering Studies

Studies on electron and positron collisions with 3-hydroxy-tetrahydrofuran, a molecule related to (tetrahydrofuran-3-yl)methanol, help understand the interactions of these particles with important biomolecules. This research has implications in both biological and material sciences (M. Brunger et al., 2009).

5. Heteroazeotropic Distillation and Pervaporation

Research on the separation of tetrahydrofuran-methanol mixtures via heteroazeotropic-batch-distillation and pervaporation demonstrates the efficiency of these processes. This research is significant in chemical engineering, particularly in the separation and purification of chemical mixtures (G. Genduso et al., 2014).

Safety and Hazards

“(Tetrahydrofuran-3-yl)methanol” is classified as a skin irritant (H315) and can cause serious eye irritation (H319) . Safety precautions include washing skin thoroughly after handling, wearing protective gloves, eye protection, face protection, and seeking medical advice if skin or eye irritation persists .

Mechanism of Action

Mode of Action

The mode of action of (Tetrahydrofuran-3-yl)methanol is currently unknown due to the lack of comprehensive studies on this compound . The interaction of this compound with its potential targets and the resulting changes at the molecular or cellular level are areas of ongoing research.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with targets . .

properties

IUPAC Name

oxolan-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c6-3-5-1-2-7-4-5/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCPUMGYALMOCHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40935903
Record name (Oxolan-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40935903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Tetrahydrofuran-3-yl)methanol

CAS RN

15833-61-1
Record name (+-)-Tetrahydro-3-furanmethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015833611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Oxolan-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40935903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrahydro-3-furanmethanol
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Synthesis routes and methods

Procedure details

Triethylamine (13.7 mL, 98 mmol) was added to a solution of tetrahydro-3-furanmethanol (10.0 g, 98 mmol) in methylene chloride (100 mL) at 0° C. followed by addition of methanesulfonyl chloride (12.3 g, 108 mmol) dropwise. The reaction mixture was stirred at 0° C. for 1 h and then allowed to warm to ambient temperature and stirred overnight. Aqueous hydrochloric acid (1N, 100 mL) was added and the two layers were separated. The organic layer was washed with 1N aqueous hydrochloric acid (100 mL×2), saturated aqueous sodium bicarbonate (100 mL×3), and brine (50 mL×1), respectively. The organic phase was dried over anhydrous sodium sulfate and concentrated to afford crude mesylate of tetrahydro-3-furanmethanol.
Quantity
13.7 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12.3 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is the chirality of (Tetrahydrofuran-3-yl)methanol important in the synthesis of Dinotefuran?

A1: Dinotefuran exists as two enantiomers, with the (S)-(+)-enantiomer exhibiting significantly higher insecticidal activity than its counterpart []. Therefore, using enantiomerically pure (S)-(+)-(Tetrahydrofuran-3-yl)methanol as a starting material is crucial for synthesizing the more potent form of Dinotefuran.

Q2: What are the common methods for obtaining enantiomerically pure (Tetrahydrofuran-3-yl)methanol?

A2: Two main approaches are used: chiral resolution and asymmetric synthesis. Recent research [, ] highlights the effectiveness of preparative HPLC and dynamic kinetic resolution for separating (Tetrahydrofuran-3-yl)methanol enantiomers. These methods offer advantages like operational simplicity and high enantiomeric excess.

Q3: Can you describe the process of dynamic kinetic resolution used in the synthesis of (S)-(+)-Dinotefuran?

A3: In this method, (Tetrahydrofuran-3-yl)methanol enantiomers are first reacted with (D)-(+)-10-camphorsulfonic chloride to form diastereomeric (tetrahydrofuran-3-yl)methyl-camphor sulfonate []. These diastereomers are then separated via kinetic resolution, selectively converting the desired (S)-(+)-(tetrahydrofuran-3-yl)methyl-camphor sulfonate. Finally, treatment with sodium hydride/benzyl alcohol removes the chiral auxiliary, yielding (S)-(+)-(Tetrahydrofuran-3-yl)methanol with high enantiomeric purity (ee = 99%) [].

Q4: Besides Dinotefuran, are there other applications for (Tetrahydrofuran-3-yl)methanol derivatives?

A4: Yes, a study [] identified a novel compound, [(2S,3R,4R)-4-(4-methoxybenzyl)-2-(4-methoxyphenyl)tetrahydrofuran-3-yl]methanol, isolated from the plant Oresitrophe rupifraga. This compound exhibited significant antineuroinflammatory activity in vitro. This finding suggests the potential of (Tetrahydrofuran-3-yl)methanol derivatives in developing new therapeutics.

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